molecular formula C14H18N2O2S B11447871 2-Acetamido-N-(prop-2-EN-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-Acetamido-N-(prop-2-EN-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11447871
M. Wt: 278.37 g/mol
InChI Key: VBLXWWMIQASXMN-UHFFFAOYSA-N
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Description

2-Acetamido-N-(prop-2-EN-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of an acetamido group, a prop-2-en-1-yl group, and a carboxamide group attached to the tetrahydrobenzothiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-N-(prop-2-EN-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the functional groups sequentially. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-N-(prop-2-EN-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-Acetamido-N-(prop-2-EN-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Acetamido-N-(prop-2-EN-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Acetamido-N-(prop-2-EN-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific functional groups and structural features

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

2-acetamido-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C14H18N2O2S/c1-3-8-15-13(18)12-10-6-4-5-7-11(10)19-14(12)16-9(2)17/h3H,1,4-8H2,2H3,(H,15,18)(H,16,17)

InChI Key

VBLXWWMIQASXMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NCC=C

Origin of Product

United States

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